Rhetsinine

Description

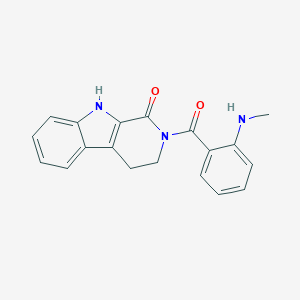

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-20-15-8-4-3-7-14(15)18(23)22-11-10-13-12-6-2-5-9-16(12)21-17(13)19(22)24/h2-9,20-21H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEOYMOPVHBBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)N2CCC3=C(C2=O)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200576 | |

| Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526-43-2 | |

| Record name | NSC 258315 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC258315 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrido(3,4-b)indol-1-one, 2,3,4,9-tetrahydro-2-(2-(methyamino)benzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhetsinine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ7LSR9JJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Properties of Rhetsinine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhetsinine, a quinazoline alkaloid primarily isolated from Evodia rutaecarpa, presents a compelling profile for scientific investigation and potential therapeutic development. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known pharmacological activities of this compound. Detailed experimental methodologies for key cited studies are provided to facilitate reproducibility and further research. This guide is intended to serve as a core technical resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Structure and Identifiers

This compound is chemically known as 2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one.[1][2] It is an achiral molecule.[3]

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D structure of the this compound molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one | [1][2] |

| Molecular Formula | C₁₉H₁₇N₃O₂ | [3] |

| Molecular Weight | 319.36 g/mol | [3] |

| CAS Number | 526-43-2 | [2] |

| SMILES | CNc1ccccc1C(=O)N2CCc3c4ccccc4[nH]c3C2=O | [3] |

| InChIKey | RAEOYMOPVHBBKE-UHFFFAOYSA-N | [3] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Type | Reference |

| XLogP3 | 3.9 | Computed | [1] |

| Polar Surface Area | 65.2 Ų | Computed | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Experimental | [4] |

Pharmacological Properties and Biological Activity

This compound has demonstrated noteworthy biological activities, primarily as an inhibitor of aldose reductase and as an antibacterial agent.

Aldose Reductase Inhibition

This compound has been identified as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications.[5] The accumulation of sorbitol, produced from glucose by aldose reductase, can lead to osmotic stress and damage in tissues such as the lens, peripheral nerves, and glomerulus.[6]

Table 3: Aldose Reductase Inhibitory Activity of this compound

| Parameter | Value | Description | Reference |

| IC₅₀ | 24.1 µM | Half-maximal inhibitory concentration against aldose reductase. | [5] |

| Sorbitol Accumulation Inhibition | 79.3% at 100 µM | Inhibition of sorbitol accumulation in an experimental setting. | [5] |

The inhibitory effect of this compound on aldose reductase suggests its potential as a therapeutic agent for the management of diabetic complications. The polyol pathway, in which aldose reductase is the rate-limiting enzyme, is a key target for preventing such complications.[7][8][9]

The following diagram illustrates the role of aldose reductase in the polyol pathway and the inhibitory action of this compound.

References

- 1. This compound | C19H17N3O2 | CID 99652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rutin(153-18-4) 13C NMR spectrum [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | CAS:526-43-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Inhibitory effect of this compound isolated from Evodia rutaecarpa on aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aldose reductase structures: implications for mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of hydroxyevodiamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of hydroxyevodiamine, a naturally occurring quinazoline-carboline alkaloid. This document details its physicochemical characteristics, experimental protocols for its study, and its interaction with key biological signaling pathways.

Physical and Chemical Properties

Hydroxyevodiamine, isolated from the fruits of Evodia rutaecarpa (Juss.) Benth, is a yellow crystalline powder.[1][2][3] Its fundamental properties are summarized in the table below, providing a quantitative basis for its use in experimental and developmental settings.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₇N₃O₂ | [2][4] |

| Molecular Weight | 319.36 g/mol | [1][2][4] |

| CAS Number | 1238-43-3 | [1][4][5][6] |

| Appearance | Yellow powder | [1][2][3][4] |

| Melting Point | 195℃ (decomposes) | [5][6][7][8] |

| Boiling Point (Predicted) | 618.4 ± 55.0 °C at 760 mmHg | [5][6][7][8] |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ (at 20°C) | [5][6][8] |

| pKa (Predicted) | 11.88 ± 0.20 | [5][6][8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][4][5][6] |

| Purity | ≥98% (HPLC) | [1][2][3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols associated with hydroxyevodiamine.

Isolation and Purification from Evodia rutaecarpa

The isolation of hydroxyevodiamine from its natural source involves several chromatographic steps.

-

Extraction : The dried and crushed fruits of Evodia rutaecarpa are extracted with an organic solvent such as ethanol or methanol.

-

Partitioning : The crude extract is then suspended in an acidic aqueous solution and partitioned with a non-polar solvent like petroleum ether to remove fats and pigments. The aqueous layer is then basified and extracted with a solvent such as chloroform or ethyl acetate.

-

Column Chromatography : The resulting extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of solvents, for instance, a mixture of chloroform and methanol, to separate different compounds.

-

Recrystallization : Fractions containing hydroxyevodiamine are collected and further purified by recrystallization from a suitable solvent system, such as ethanol, to yield the pure compound.[4]

Structural Determination

The chemical structure of isolated hydroxyevodiamine is confirmed using a combination of spectroscopic techniques.[4]

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS) : Determines the molecular weight and elemental composition of the compound. Techniques like Electrospray Ionization (ESI-MS) are commonly used.[4]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy : Used to identify functional groups and the chromophoric system of the molecule, respectively.[4]

-

2D NMR Techniques (COSY, HMQC, HMBC) : These experiments are employed to establish the connectivity between different atoms within the molecule, confirming the final structure.[4]

In Vitro Anti-Proliferative Activity (MTT Assay)

The cytotoxic effect of hydroxyevodiamine on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

-

Cell Seeding : Cancer cells (e.g., HepG2, H460, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[9][10]

-

Compound Treatment : The cells are then treated with various concentrations of hydroxyevodiamine for a defined period (e.g., 72 hours).[10]

-

MTT Addition : After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Formazan Solubilization : The formazan crystals are dissolved using a solubilizing agent, such as DMSO.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells following treatment with hydroxyevodiamine.[9]

-

Cell Treatment : Cells are treated with the desired concentrations of hydroxyevodiamine for a specified time.

-

Cell Harvesting : Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

-

Staining : The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protein Expression Analysis (Western Blot)

Western blotting is employed to investigate the effect of hydroxyevodiamine on the expression levels of specific proteins involved in signaling pathways.[9]

-

Protein Extraction : Cells treated with hydroxyevodiamine are lysed to extract total protein.

-

Protein Quantification : The protein concentration is determined using a standard method like the BCA assay.

-

SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., AKT, ERK, p53).[9][11] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection : The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Biological Activity

Hydroxyevodiamine and its parent compound, evodiamine, have been shown to exert their biological effects, particularly anti-cancer activities, by modulating various signaling pathways.

Evodiamine, a closely related alkaloid, is known to induce apoptosis in cancer cells through both caspase-dependent and caspase-independent mechanisms.[11] It has been reported to inhibit the PI3K/AKT and mTOR signaling pathways, which are critical for cell survival and proliferation.[11] Furthermore, evodiamine can induce apoptosis by generating reactive oxygen species and inactivating the NF-κB signaling pathway.[11] Studies have also implicated the Hippo-YAP signaling pathway in the anti-cancer effects of evodiamine in hepatocellular carcinoma.[12] As a metabolite of evodiamine, hydroxyevodiamine may share or contribute to these biological activities.[11]

Experimental workflow for hydroxyevodiamine.

Inhibitory effect on the PI3K/AKT signaling pathway.

Modulation of the Hippo-YAP signaling pathway.

References

- 1. Hydroxyevodiamine | CAS:1238-43-3 | Manufacturer ChemFaces [chemfaces.com]

- 2. tautobiotech.com [tautobiotech.com]

- 3. ヒドロキシエボジアミン | CAS: 1238-43-3 | BioCrick [biocrick.net]

- 4. Hydroxyevodiamine | CAS:1238-43-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. m.chemicalbook.com [m.chemicalbook.com]

- 6. Hydroxyevodiamine | 1238-43-3 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Hydroxyevodiamine | 1238-43-3 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evodiamine inhibits proliferation and promotes apoptosis of hepatocellular carcinoma cells via the Hippo-Yes-Associated Protein signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Quinazoline Alkaloids: A Technical Guide for Researchers

Introduction

Quinazoline alkaloids are a diverse class of nitrogen-containing heterocyclic compounds found across various natural sources, including plants, microorganisms, and animals.[1][2] These compounds have garnered significant attention from the scientific community due to their wide spectrum of biological activities, which include antimicrobial, anti-inflammatory, anticancer, and antimalarial properties.[3][4] This technical guide provides an in-depth overview of the natural occurrence of quinazoline alkaloids, detailing their distribution, quantitative yields from various sources, experimental protocols for their isolation, and a review of their biosynthetic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the exploration and utilization of these potent natural products.

Distribution in Nature

Quinazoline alkaloids are predominantly found in the plant kingdom, with certain families being particularly rich sources. The Acanthaceae, Rutaceae, and Zygophyllaceae families are well-known for producing a variety of these alkaloids.[2] Notable examples include vasicine from Adhatoda vasica (Acanthaceae), rutaecarpine and evodiamine from Evodia rutaecarpa (Rutaceae), and peganine from Peganum harmala (Zygophyllaceae).[2][5] The marine environment has also emerged as a promising source of novel quinazoline alkaloids, particularly from marine-derived fungi such as Aspergillus and Penicillium species.[5][6] Additionally, some quinazoline alkaloids have been identified in animal species.[2]

Quantitative Occurrence of Selected Quinazoline Alkaloids

The concentration and yield of quinazoline alkaloids can vary significantly depending on the source organism, the specific plant part, geographical location, and the extraction method employed. The following tables summarize the quantitative data for some of the most well-studied quinazoline alkaloids.

| Alkaloid | Plant Source | Plant Part | Yield/Concentration | Reference(s) |

| Vasicine | Adhatoda vasica | Leaves | 2.0% (w/w) | [2] |

| Vasicine | Adhatoda vasica | Leaves | 0.7332% (w/w) | [7] |

| Febrifugine | Dichroa febrifuga | Roots | 12 mg from 50 mg of total alkaloids | [8] |

| Isofebrifugine | Dichroa febrifuga | Roots | 9 mg from 50 mg of total alkaloids | [8] |

| Evodiamine | Evodia rutaecarpa | Fruit | 0.017 - 1.522 g/100g | [9] |

| Rutaecarpine | Evodia rutaecarpa | Fruit | 0.050 - 1.470 g/100g | [9] |

Table 1: Quantitative Yields of Prominent Quinazoline Alkaloids from Plant Sources.

Experimental Protocols for Isolation

The isolation of quinazoline alkaloids from their natural sources typically involves solvent extraction followed by various chromatographic techniques for purification. Below are detailed methodologies for the isolation of vasicine and febrifugine.

Isolation of Vasicine from Adhatoda vasica Leaves

This protocol is based on a modified acid-base extraction method.[4]

1. Extraction:

-

Air-dried and powdered leaves of Adhatoda vasica are extracted with methanol at room temperature.

-

The methanolic extract is concentrated under reduced pressure to obtain a crude extract.

2. Acid-Base Partitioning:

-

The crude extract is suspended in a dilute aqueous acid solution (e.g., 0.01 N HCl) and stirred for several hours.[4]

-

The acidic solution is then washed with an immiscible organic solvent (e.g., chloroform) to remove non-alkaloidal impurities. The aqueous layer is retained.[4]

-

The acidic aqueous layer is then basified with a suitable base (e.g., 5% ammonia solution) to a pH of 9.5.[4]

-

The basified solution is exhaustively extracted with chloroform. The combined chloroform extracts contain the crude vasicine.[4]

3. Purification:

-

The chloroform extract is concentrated to yield a yellowish-brown amorphous residue.[4]

-

The residue is further purified by column chromatography over silica gel, eluting with a suitable solvent system.

-

Final purification can be achieved by preparative Thin Layer Chromatography (TLC) to yield pure vasicine.[4]

Isolation of Febrifugine from Dichroa febrifuga Roots

The following protocol is a modified method for the extraction of febrifugine.[3]

1. Extraction:

-

The dried and ground roots of Dichroa febrifuga (5 kg) are macerated in methanol (14 liters) at room temperature for one week.[3]

-

The methanolic extract is filtered and the solvent is evaporated to yield a crude extract (approximately 153 g).[3]

2. Acidification and Initial Purification:

-

The crude methanol extract is suspended in 0.1 M HCl (130 ml).[3]

3. Further Purification:

-

The resulting acidic solution can be further purified using techniques such as countercurrent chromatography. A suitable biphasic solvent system, for example, chloroform:methanol:water (2:1:1, v/v), can be employed to separate febrifugine and its isomer, isofebrifugine.[8]

Biosynthetic Pathways of Quinazoline Alkaloids

The biosynthesis of quinazoline alkaloids is a complex process that is still being fully elucidated for many compounds. However, it is widely accepted that anthranilic acid, a key intermediate in the shikimate pathway, serves as a primary precursor for the quinazoline ring system.[10][11]

Proposed Biosynthetic Pathway of Vasicine

The biosynthesis of vasicine in Adhatoda vasica is believed to involve the condensation of anthranilic acid with an amino acid-derived component, suggested to be derived from aspartate.[10] The proposed pathway is depicted below.

Proposed Biosynthetic Pathway of Rutaecarpine

The biosynthesis of rutaecarpine in Evodia rutaecarpa involves the condensation of a tryptamine derivative with a derivative of anthranilic acid.

Conclusion

Quinazoline alkaloids represent a valuable and diverse group of natural products with significant potential for drug discovery and development. This technical guide has provided a comprehensive overview of their natural occurrence, highlighting key sources, quantitative yields, and detailed isolation protocols. While the biosynthetic pathways for many of these complex molecules are still under investigation, the foundational knowledge of their precursors provides a basis for future research, including synthetic biology and metabolic engineering approaches to enhance their production. Continued exploration of the natural world, particularly underexplored environments like the deep sea, is likely to unveil new quinazoline alkaloids with novel structures and potent biological activities, further enriching the pipeline for therapeutic innovation.

References

- 1. Chemical synthesis of febrifugine and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline, quinazoline and acridone alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/B509528J [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 7. vegetosindia.org [vegetosindia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Progress in the Studies on Rutaecarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Untersuchungen zur biosynthese des peganins (vasicin) [hero.epa.gov]

- 11. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

Rhetsinine CAS number and molecular formula

An In-depth Technical Guide to Rhetsinine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to this compound, a naturally occurring alkaloid with significant therapeutic potential.

Core Identity

This compound, also known as hydroxyevodiamine, is a quinazolinone alkaloid. Its fundamental chemical identifiers are summarized below.

| Parameter | Value |

| CAS Number | 526-43-2[1] |

| Molecular Formula | C₁₉H₁₇N₃O₂[1] |

| Molecular Weight | 319.36 g/mol [1] |

| IUPAC Name | 2-[2-(methylamino)benzoyl]-4,9-dihydro-3H-pyrido[3,4-b]indol-1-one |

| Synonyms | Hydroxyevodiamine[1] |

Biological Activity

This compound has demonstrated notable efficacy in two primary areas of pharmacological interest: as an inhibitor of the enzyme aldose reductase and as a potent antibacterial agent.

Aldose Reductase Inhibition

This compound exhibits inhibitory activity against aldose reductase, a key enzyme in the polyol pathway. The overactivation of this pathway is a contributing factor to the pathogenesis of diabetic complications.

| Parameter | Value | Reference |

| IC₅₀ | 24.1 µM | [2] |

The ability of this compound to inhibit aldose reductase highlights its potential as a lead compound for the development of novel therapies aimed at preventing or mitigating long-term diabetic complications.

Antibacterial Activity

This compound has shown significant antibacterial effects against several phytopathogenic bacteria belonging to the Xanthomonas genus.

| Target Organism | EC₅₀ (nmol) | EC₅₀ (µM) |

| Xanthomonas oryzae pv. oryzae | 3.13 | 3.13 |

| Xanthomonas oryzae pv. oryzicola | 14.32 | 14.32 |

| Xanthomonas campestris pv. campestris | 32.72 | 32.72 |

Note: The EC₅₀ values in µM are based on an assumed assay volume of 1 mL for a direct conversion from nmol.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and for conducting key biological assays.

Synthesis of this compound

The chemical synthesis of this compound can be carried out via the condensation of 1,2,3,4-tetrahydro-β-carboline with N-methylisatoic anhydride, as originally described by Pachter and Suld.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,2,3,4-tetrahydro-β-carboline and N-methylisatoic anhydride in a high-boiling point solvent such as dimethylformamide (DMF).

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours to facilitate the condensation and subsequent cyclization reactions.

-

Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker of cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration. Purify the crude this compound by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain the final product with high purity.

Aldose Reductase Inhibition Assay

The following is a generalized protocol for assessing the aldose reductase inhibitory potential of this compound.

-

Enzyme Preparation: Isolate and purify aldose reductase from a suitable biological source, for instance, rat lenses.

-

Assay Mixture Preparation: In a cuvette, prepare a reaction mixture consisting of a phosphate buffer, NADPH, and the purified aldose reductase enzyme.

-

Inhibitor Introduction: Add this compound, dissolved in a minimal amount of a suitable solvent like DMSO, to the assay mixture across a range of concentrations. A solvent-only control should be run in parallel.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde, to the mixture.

-

Spectrophotometric Analysis: Monitor the rate of NADPH oxidation by measuring the decrease in absorbance at a wavelength of 340 nm over a set period.

-

IC₅₀ Determination: Calculate the percentage of enzyme inhibition for each concentration of this compound. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Antibacterial Activity Assay against Xanthomonas

The antibacterial efficacy of this compound against Xanthomonas species can be determined using a broth microdilution method.

-

Bacterial Culture Preparation: Grow the target Xanthomonas strains in an appropriate liquid broth medium until they reach a logarithmic growth phase.

-

Preparation of Test Plates: In a 96-well microtiter plate, perform serial dilutions of this compound in the growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the bacterial culture. Include positive controls (bacteria and medium only) and vehicle controls (bacteria, medium, and the solvent used for this compound).

-

Incubation: Incubate the microtiter plate under conditions that are optimal for the growth of the Xanthomonas species (e.g., 28°C for a duration of 24 to 48 hours).

-

Assessment of Bacterial Growth: Quantify bacterial growth by measuring the optical density of each well at 600 nm with a microplate reader.

-

EC₅₀ Calculation: Determine the half-maximal effective concentration (EC₅₀) by plotting the percentage of growth inhibition versus the concentration of this compound.

Signaling Pathways and Logical Workflows

This compound's Role in the Polyol Pathway

This compound's inhibitory action on aldose reductase directly interferes with the polyol pathway, a metabolic route that is closely linked to the onset of diabetic complications.

Caption: this compound inhibits Aldose Reductase in the Polyol Pathway.

Proposed Antibacterial Mechanism of Action

The antibacterial activity of this compound is hypothesized to proceed through the disruption of the bacterial cell membrane, a mechanism observed for other antimicrobial compounds.

Caption: Proposed workflow for this compound's antibacterial activity.

References

Methodological & Application

Synthesis of Rhetsinine: A Detailed Protocol for Researchers

For Immediate Release

This application note provides a detailed protocol for the chemical synthesis of Rhetsinine, a naturally occurring β-carboline alkaloid. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis and study of this compound. The protocol is based on established synthetic routes and provides a comprehensive guide for the preparation of this compound in a laboratory setting.

Introduction

This compound, also known as N2-(2-methylaminobenzoyl)tetrahydro-1H-pyrido[3,4-b]indol-1-one, is a quinazolinocarboline alkaloid that has been isolated from various plant species. It has garnered interest in the scientific community for its potential biological activities, including its role as an aldose reductase inhibitor, suggesting possible therapeutic applications. This document outlines a proven synthetic pathway to access this valuable research compound.

Synthetic Strategy

The total synthesis of this compound can be achieved through a convergent approach. The key steps involve the preparation of two main precursors: 1,2,3,4-tetrahydro-β-carbolinone and a suitable N-methylanthraniloyl derivative. These intermediates are then coupled to form the final this compound product.

A logical workflow for the synthesis is depicted below:

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydro-β-carbolinone

This protocol describes the preparation of the β-carboline core structure.

Step 1a: Pictet-Spengler Reaction to form 1,2,3,4-Tetrahydro-β-carboline

-

Reaction Setup: In a round-bottom flask, dissolve tryptamine hydrochloride (1 equivalent) in water.

-

Reagent Addition: Add an aqueous solution of glyoxylic acid monohydrate (1.1 equivalents).

-

pH Adjustment: Slowly add a cooled aqueous solution of potassium hydroxide to the reaction mixture. A precipitate of 1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid will form.

-

Reaction: Stir the suspension at room temperature for 1 hour.

-

Isolation: Collect the solid by filtration and wash with water.

Step 1b: Decarboxylation and Oxidation to 1,2,3,4-Tetrahydro-β-carbolinone

-

Decarboxylation: Suspend the damp filter cake from the previous step in water and add concentrated hydrochloric acid. Boil the mixture to effect decarboxylation.

-

Isolation of Hydrochloride Salt: Cool the solution to room temperature to allow the hydrochloride salt of 1,2,3,4-tetrahydro-β-carboline to precipitate. Collect the salt by filtration.

-

Neutralization and Oxidation: Dissolve the hydrochloride salt in warm water and adjust the pH to 12 with aqueous potassium hydroxide. The free base will precipitate. While not explicitly detailed in the seminal work, oxidation to the corresponding lactam (carbolinone) can be achieved using various oxidizing agents. A common method involves the use of reagents like potassium permanganate or chromium trioxide under controlled conditions. Note: Researchers should consult literature for specific and safe oxidation procedures for this transformation.

Protocol 2: Preparation of N-Methylanthraniloyl Chloride

This protocol details the synthesis of the acylating agent.

Step 2a: Hydrolysis of N-Methylisatoic Anhydride

-

Reaction Setup: In a suitable reaction vessel, suspend N-methylisatoic anhydride (1 equivalent) in an aqueous solution of sodium hydroxide.

-

Reaction: Heat the mixture to facilitate the hydrolysis of the anhydride to the sodium salt of N-methylanthranilic acid.

-

Acidification: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate N-methylanthranilic acid.

-

Isolation: Collect the precipitated N-methylanthranilic acid by filtration and dry thoroughly.

Step 2b: Formation of N-Methylanthraniloyl Chloride

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet, suspend the dried N-methylanthranilic acid (1 equivalent) in a dry, inert solvent such as toluene or dichloromethane.

-

Reagent Addition: Add thionyl chloride (SOCl₂) (a slight excess, typically 1.1-1.5 equivalents) dropwise to the suspension at room temperature.

-

Reaction: After the initial effervescence subsides, gently reflux the reaction mixture until the solid has dissolved and the evolution of HCl gas has ceased.

-

Isolation: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude N-methylanthraniloyl chloride, which can be used in the next step without further purification.

Protocol 3: Synthesis of this compound (Acylation)

This final protocol describes the coupling of the two key intermediates.

-

Reaction Setup: In a dry reaction flask under an inert atmosphere, dissolve 1,2,3,4-tetrahydro-β-carbolinone (1 equivalent) in a dry, aprotic solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine).

-

Reagent Addition: Add a solution of N-methylanthraniloyl chloride (approximately 1.1 equivalents) in the same dry solvent dropwise to the solution of the carbolinone at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Workup: Quench the reaction with water or a dilute aqueous acid. Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each key step. Please note that actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) |

| Pictet-Spengler Reaction | 1,2,3,4-Tetrahydro-β-carboline-1-carboxylic acid | 75-85 |

| Decarboxylation/Oxidation | 1,2,3,4-Tetrahydro-β-carbolinone | 60-70 |

| Hydrolysis of N-Methylisatoic Anhydride | N-Methylanthranilic Acid | >90 |

| Acyl Chloride Formation | N-Methylanthraniloyl Chloride | >90 (crude) |

| Acylation (Final Step) | This compound | 60-75 |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Thionyl chloride is a corrosive and toxic reagent and should be handled with extreme care.

-

Pyridine is a flammable and toxic solvent.

-

Proper quenching and waste disposal procedures should be followed.

This document provides a comprehensive overview and detailed protocols for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these procedures as necessary for their specific laboratory conditions.

Application Note: High-Performance Liquid Chromatography Method for the Analysis of Rhetsinine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhetsinine, also known as hydroxyevodiamine, is a quinazoline alkaloid with the CAS Number 526-43-2 and the molecular formula C₁₉H₁₇N₃O₂. It is found in plant species such as Evodia rutaecarpa and Picrasma quassioides. This compound has garnered research interest due to its potential biological activities, including the inhibition of aldose reductase, suggesting its therapeutic potential. Accurate and reliable quantitative analysis of this compound is crucial for phytochemical studies, quality control of herbal medicines, and pharmacokinetic investigations. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

While a specific, comprehensively validated HPLC method for this compound is not widely documented in publicly available literature, this note outlines a robust method developed based on established principles for the analysis of structurally similar indole and quinazoline alkaloids. The provided protocols and data are representative and should be subject to in-house validation to ensure suitability for a specific matrix and analytical instrumentation.

Experimental Protocol

This section details the necessary steps for the preparation of solutions, sample handling, and the HPLC-UV analysis of this compound.

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

Formic acid (or Phosphoric acid, HPLC grade)

-

0.45 µm syringe filters

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for the analysis of this compound and should be optimized as needed.

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

Note: The selection of 254 nm is based on the common UV absorbance of indole and quinazoline alkaloids. It is highly recommended to determine the UV absorption maximum of a this compound standard in the mobile phase for optimal sensitivity.

Preparation of Solutions

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material):

-

Accurately weigh 1.0 g of the dried and powdered plant material.

-

Add 20 mL of methanol and sonicate for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the residue in 5 mL of the mobile phase (initial conditions).

-

Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation Parameters (Illustrative Data)

The following tables summarize the expected performance characteristics of a validated HPLC method for this compound analysis. This data is illustrative and should be determined experimentally during method validation.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | T ≤ 2.0 | 1.1 |

| Theoretical Plates (N) | N > 2000 | > 5000 |

| Repeatability (%RSD) | ≤ 2.0% | < 1.5% |

Table 2: Linearity and Range

| Parameter | Value |

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = 25432x + 1234 |

| Correlation Coefficient (r²) | > 0.999 |

Table 3: Precision

| Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| Low QC (5 µg/mL) | < 2.0% | < 3.0% |

| Mid QC (25 µg/mL) | < 2.0% | < 3.0% |

| High QC (80 µg/mL) | < 2.0% | < 3.0% |

Table 4: Accuracy (Recovery)

| Spiked Concentration | Amount Found (mean ± SD, n=3) | Recovery (%) |

| Low (5 µg/mL) | 4.9 ± 0.1 µg/mL | 98.0% |

| Mid (25 µg/mL) | 25.3 ± 0.5 µg/mL | 101.2% |

| High (80 µg/mL) | 79.5 ± 1.2 µg/mL | 99.4% |

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the analytical process, the following diagrams have been generated.

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Logical relationship of the this compound HPLC analysis method.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using reversed-phase HPLC with UV detection. The method is designed to be a starting point for researchers and should be thoroughly validated in-house to ensure its suitability for the intended application. The provided workflow and logical diagrams offer a clear visual representation of the analytical process. This method can be a valuable tool for the quality control of herbal products and for advancing the research and development of this compound as a potential therapeutic agent.

Application Notes and Protocols for Cell-Based Assays to Evaluate the Biological Activity of Rhetsinine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to investigate the biological activities of Rhetsinine, a quinazoline alkaloid. The methodologies described herein cover its established roles as an aldose reductase inhibitor and an antibacterial agent, as well as its potential applications in anti-inflammatory, anticancer, and neuroprotective contexts.

Aldose Reductase Inhibitory Activity

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. This compound has been identified as an inhibitor of this enzyme.[1]

Data Presentation

| Parameter | Value | Reference |

| IC₅₀ (Aldose Reductase Inhibition) | 24.1 µM | [1] |

| Sorbitol Accumulation Inhibition | 79.3% at 100 µM | [1] |

Experimental Protocol: Spectrophotometric Assay for Aldose Reductase Inhibition

This protocol is adapted from standard methods for determining aldose reductase activity by monitoring the decrease in NADPH absorbance.

Materials:

-

Human recombinant aldose reductase (HRAR)

-

This compound

-

DL-glyceraldehyde (substrate)

-

NADPH

-

Sodium phosphate buffer (100 mM, pH 6.2)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute with the assay buffer to achieve the desired test concentrations.

-

Prepare NADPH solution in the assay buffer.

-

Prepare DL-glyceraldehyde solution in the assay buffer.

-

Dilute the HRAR enzyme in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

140 µL of 100 mM sodium phosphate buffer (pH 6.2)

-

20 µL of NADPH solution

-

10 µL of this compound solution at various concentrations (or solvent control)

-

10 µL of HRAR enzyme solution

-

-

Incubate the plate at 37°C for 10 minutes.

-

-

Initiate Reaction and Measurement:

-

Add 20 µL of DL-glyceraldehyde solution to each well to start the reaction.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of this compound compared to the solvent control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.

-

Signaling Pathway Diagram

Antibacterial Activity against Xanthomonas Species

This compound has demonstrated inhibitory effects against several species of Xanthomonas, a genus of bacteria that includes many plant pathogens.

Data Presentation

| Organism | EC₅₀ (nmol) |

| Xanthomonas oryzae pv. oryzae | 3.13 |

| Xanthomonas oryzae pv. oryzicola | 14.32 |

| Xanthomonas campestris pv. campestris | 32.72 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of Xanthomonas.

Materials:

-

Xanthomonas species (e.g., X. campestris)

-

Nutrient Broth (NB) or other suitable bacterial growth medium

-

This compound

-

Sterile 96-well microplates

-

Microplate reader

Procedure:

-

Prepare Bacterial Inoculum:

-

Culture the Xanthomonas species in NB at 28°C with shaking until it reaches the logarithmic growth phase.

-

Dilute the bacterial culture in fresh NB to a concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Prepare this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in NB in a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

-

Include a positive control (bacteria in NB without this compound) and a negative control (NB only).

-

Incubate the plate at 28°C for 24-48 hours.

-

-

Determine MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits bacterial growth by ≥90% compared to the positive control.

-

Logical Relationship Diagram

Potential Anti-Inflammatory Activity

While direct evidence for this compound's anti-inflammatory activity is limited, its inhibition of aldose reductase suggests a potential role in modulating inflammatory pathways. The following assay can be used to investigate this.

Experimental Protocol: NF-κB Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Seeding:

-

Culture the HEK293-NF-κB reporter cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) to induce NF-κB activation. Include an unstimulated control.

-

Incubate for 6-8 hours.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay) if cytotoxicity is observed.

-

Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each this compound concentration.

-

Determine the IC₅₀ value.

-

Signaling Pathway Diagram

Potential Anticancer Activity

The anticancer potential of this compound can be initially assessed by evaluating its effect on cancer cell viability and proliferation.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)

-

Appropriate cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value.

-

Experimental Workflow Diagram

Potential Neuroprotective Activity

The neuroprotective potential of this compound can be investigated using a cell-based model of neuronal stress.

Experimental Protocol: Neuroprotection Assay in PC12 Cells

This protocol uses PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, which differentiate into neuron-like cells in the presence of Nerve Growth Factor (NGF).

Materials:

-

PC12 cell line

-

RPMI-1640 medium

-

Horse serum and Fetal Bovine Serum

-

Nerve Growth Factor (NGF)

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or H₂O₂)

-

This compound

-

MTT assay reagents

-

96-well plate

Procedure:

-

Cell Differentiation:

-

Seed PC12 cells in a 96-well plate coated with collagen.

-

Differentiate the cells by treating them with NGF (e.g., 50-100 ng/mL) in a low-serum medium for 3-5 days.

-

-

Treatment and Induction of Neurotoxicity:

-

Pre-treat the differentiated cells with various concentrations of this compound for 1-2 hours.

-

Induce neurotoxicity by adding a neurotoxin (e.g., 6-OHDA or H₂O₂) to the medium. Include a control group without the neurotoxin.

-

Incubate for 24 hours.

-

-

Assessment of Cell Viability:

-

Perform the MTT assay as described in the anticancer activity protocol to assess cell viability.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection for each this compound concentration by comparing the viability of cells treated with the neurotoxin and this compound to those treated with the neurotoxin alone.

-

Signaling Pathway Diagram

References

Rhetsinine: Application Notes for a Novel Biopesticide and Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Rhetsinine as a dual-action agent for crop protection, exhibiting both pesticidal and antibacterial properties. This document outlines detailed protocols for its isolation, and for evaluating its efficacy and mechanism of action against key agricultural pests and pathogens.

Introduction

This compound is a quinazoline-carboline alkaloid that can be isolated from plants of the Evodia genus, notably Evodia rutaecarpa.[1][2] While research has explored its pharmacological effects, including aldose reductase inhibition, its potential as a biopesticide and an antibacterial agent in agriculture is an emerging area of interest. This document provides protocols and data to facilitate further research and development of this compound for these applications.

Potential Applications

-

Bactericide: this compound has shown potential for controlling phytopathogenic bacteria, particularly Xanthomonas oryzae pv. oryzae, the causative agent of bacterial leaf blight in rice.

-

Insecticide: As an alkaloid, this compound is hypothesized to possess insecticidal properties against a range of agricultural insect pests.

Quantitative Data Summary

The following tables summarize the available and analogous quantitative data for the biological activity of this compound and related compounds.

Table 1: Antibacterial Activity of this compound and Analagous Compounds against Xanthomonas oryzae pv. oryzae

| Compound | MIC (µg/mL) | EC50 (µg/mL) | Reference |

| This compound | Not Available | Not Available | - |

| Compound A12 (a myricetin derivative) | - | 4.7 | [3] |

| Thiodiazole-copper | - | 71.4 | [3] |

| Bismerthiazol | - | 54.7 | [3] |

| Melittin (antimicrobial peptide) | - | ~9-10 µM | [4] |

Table 2: Insecticidal Activity of Analagous Alkaloids against Various Insect Pests

| Compound | Insect Pest | Assay Type | LC50 | Reference |

| This compound | Not Available | - | Not Available | - |

| Rhein (anthraquinone) | Helicoverpa armigera | Larvicidal | 606.5 ppm | [5] |

| Rhein (anthraquinone) | Spodoptera litura | Larvicidal | 1192.55 ppm | [5] |

Experimental Protocols

Isolation and Purification of this compound from Evodia rutaecarpa

This protocol is based on established methods for isolating alkaloids from plant materials.[1][2]

4.1.1 Materials and Reagents

-

Dried and powdered fruits of Evodia rutaecarpa

-

Methanol

-

Hydrochloric acid (HCl)

-

Ammonia solution (NH4OH)

-

Dichloromethane (CH2Cl2)

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., dichloromethane-methanol gradients)

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

4.1.2 Protocol

-

Extraction: Macerate the powdered fruits of Evodia rutaecarpa in methanol at room temperature for 72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 1N HCl to protonate the alkaloids, making them water-soluble.

-

Wash the acidic solution with dichloromethane to remove neutral and acidic impurities.

-

Basify the aqueous layer with a concentrated ammonia solution to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the alkaline solution multiple times with dichloromethane.

-

-

Purification:

-

Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of dichloromethane and methanol.

-

Monitor the fractions using TLC and combine the fractions containing this compound.

-

Further purify the combined fractions by recrystallization or preparative HPLC to obtain pure this compound.

-

Antibacterial Activity Assays

4.2.1 Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is adapted from standard methods for determining the MIC of antibacterial agents.[6]

4.2.1.1 Materials and Reagents

-

Pure this compound

-

Xanthomonas oryzae pv. oryzae culture

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Dimethyl sulfoxide (DMSO) as a solvent for this compound

-

Streptomycin or other appropriate antibiotic as a positive control

-

Sterile water

4.2.1.2 Protocol

-

Preparation of Bacterial Inoculum: Culture Xanthomonas oryzae pv. oryzae in MHB overnight at 28°C. Adjust the bacterial suspension to a concentration of 10^6 CFU/mL.

-

Serial Dilution of this compound: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with antibiotic), a negative control (bacteria with DMSO), and a sterility control (broth only).

-

Incubation: Incubate the plates at 28°C for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

4.2.2 Disc Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

4.2.2.1 Materials and Reagents

-

Xanthomonas oryzae pv. oryzae culture

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper discs

-

This compound solution of known concentration

-

Sterile forceps

-

Incubator

4.2.2.2 Protocol

-

Plate Preparation: Spread a standardized inoculum of Xanthomonas oryzae pv. oryzae onto the surface of MHA plates.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of this compound solution and place them on the agar surface.

-

Incubation: Incubate the plates at 28°C for 24-48 hours.

-

Zone of Inhibition: Measure the diameter of the clear zone around the disc where bacterial growth is inhibited.

Insecticidal Activity Assays

4.3.1 Leaf Dip Bioassay for Larvicidal Activity

This protocol is a standard method for evaluating the stomach toxicity of a compound to leaf-eating insects.

4.3.1.1 Materials and Reagents

-

This compound solutions of varying concentrations

-

A susceptible insect pest (e.g., Spodoptera litura or Helicoverpa armigera larvae)

-

Fresh, untreated leaves (e.g., castor or cotton)

-

Petri dishes with moistened filter paper

-

Tween-20 or other suitable surfactant

4.3.1.2 Protocol

-

Preparation of Test Solutions: Prepare a series of concentrations of this compound in water with a small amount of surfactant to ensure even coating.

-

Leaf Dipping: Dip fresh leaves into the test solutions for 10-15 seconds and allow them to air dry.

-

Insect Exposure: Place the treated leaves in Petri dishes and introduce a known number of insect larvae (e.g., 10-20).

-

Incubation: Maintain the Petri dishes at controlled temperature and humidity.

-

Mortality Assessment: Record the larval mortality at 24, 48, and 72 hours.

-

LC50 Calculation: Use probit analysis to calculate the LC50 value, which is the concentration that causes 50% mortality of the larvae.[5]

Potential Mechanisms of Action

Antibacterial Mode of Action

The exact antibacterial mechanism of this compound is not fully elucidated. However, based on the action of other antimicrobial compounds against Xanthomonas species, several potential mechanisms can be proposed:

-

Disruption of Cell Membrane Integrity: this compound may interact with the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

-

Inhibition of Protein Synthesis: It could potentially interfere with ribosomal function, thereby inhibiting essential protein synthesis.[7]

-

Inhibition of Nucleic Acid Synthesis: this compound might inhibit enzymes involved in DNA or RNA synthesis.

Insecticidal Mode of Action

The insecticidal mode of action for alkaloids can be diverse. Potential mechanisms for this compound include:

-

Neurotoxicity: Many alkaloids act as neurotoxins, interfering with neurotransmitter receptors or ion channels in the insect's nervous system.[8][9][10]

-

Enzyme Inhibition: this compound could inhibit key enzymes involved in insect metabolism or detoxification.

-

Antifeedant Activity: The compound may deter insects from feeding, leading to starvation.

Visualizations

Caption: Workflow for antibacterial activity testing of this compound.

References

- 1. [Isolation of hydroxyevodiamine (this compound) from the fruits of Evodia rutaecarpa Hook fil. et Thomson] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of this compound isolated from Evodia rutaecarpa on aldose reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and antibacterial activities against Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. Citri and Ralstonia solanacearum of novel myricetin derivatives containing sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial peptide melittin against Xanthomonas oryzae pv. oryzae, the bacterial leaf blight pathogen in rice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification and Characterization of Integron-Mediated Antibiotic Resistance in the Phytopathogen Xanthomonas oryzae pv. oryzae | PLOS One [journals.plos.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. cales.arizona.edu [cales.arizona.edu]

- 9. Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

Investigating the Mechanism of Action of Rhetsinine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known and putative mechanisms of action of Rhetsinine, a natural alkaloid isolated from Evodia rutaecarpa. This document includes detailed experimental protocols and data presentation to facilitate further research into its therapeutic potential.

Introduction

This compound is a bioactive compound with demonstrated inhibitory effects on aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications. Emerging evidence from related compounds isolated from Evodia rutaecarpa suggests that this compound may also possess anti-inflammatory and anticancer properties through modulation of key signaling pathways. These notes will detail the established mechanism of this compound and provide protocols to investigate its potential broader activities.

Primary Mechanism of Action: Aldose Reductase Inhibition

This compound is a potent inhibitor of aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol leads to osmotic stress and subsequent cellular damage, contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy.

Quantitative Data

| Parameter | Value | Reference |

| IC50 for Aldose Reductase | 24.1 µM | [1] |

| Inhibition of Sorbitol Accumulation | 79.3% inhibition at 100 µM | [1] |

Signaling Pathway Diagram

Caption: Inhibition of the Polyol Pathway by this compound.

Experimental Protocols

This protocol is designed to determine the inhibitory effect of this compound on aldose reductase activity by monitoring the oxidation of NADPH.

Materials:

-

Aldose reductase enzyme (from rat lens or recombinant)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (0.1 M, pH 6.2)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the desired concentration of this compound (or vehicle control).

-

Add the aldose reductase enzyme solution to the reaction mixture and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes. The rate of NADPH oxidation is indicative of enzyme activity.

-

Calculate the percentage of inhibition by comparing the rate of reaction in the presence of this compound to the vehicle control.

-

Determine the IC50 value by testing a range of this compound concentrations and plotting the percentage inhibition against the log of the inhibitor concentration.

This protocol measures the ability of this compound to inhibit the accumulation of sorbitol in cells cultured under high glucose conditions.

Materials:

-

A suitable cell line (e.g., rat lens epithelial cells or erythrocytes)

-

Cell culture medium with normal glucose (5.5 mM) and high glucose (30-55 mM)

-

This compound

-

Lysis buffer

-

Sorbitol assay kit (commercially available)

-

Protein assay kit

Procedure:

-

Culture cells to 80-90% confluency.

-

Incubate the cells in high glucose medium in the presence of various concentrations of this compound (or vehicle control) for 24-48 hours. Include a normal glucose control group.

-

After incubation, wash the cells with ice-cold PBS and lyse them.

-

Measure the intracellular sorbitol concentration using a sorbitol assay kit according to the manufacturer's instructions.

-

Measure the total protein concentration of the cell lysates for normalization.

-

Calculate the inhibition of sorbitol accumulation by comparing the sorbitol levels in this compound-treated cells to the high glucose control.

Putative Mechanisms of Action: Anti-inflammatory and Anticancer Effects

While direct evidence for this compound's involvement in anti-inflammatory and anticancer pathways is limited, related compounds from Evodia rutaecarpa, such as Rutaecarpine, have been shown to modulate the NF-κB and MAPK signaling pathways. It is hypothesized that this compound may exert similar effects.

Putative Anti-inflammatory Signaling Pathway

References

Troubleshooting & Optimization

Rhetsinine Synthesis Technical Support Center

Welcome to the technical support center for the synthesis of Rhetsinine (Hydroxyevodiamine). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a tetracyclic beta-carboline alkaloid, generally involves a convergent approach. The key steps typically include the formation of an amide bond between tryptamine and a suitably substituted benzoic acid derivative (N-methylanthranilic acid), followed by a crucial cyclization reaction to form the core beta-carboline structure. This cyclization is often achieved via a Bischler-Napieralski or a related reaction.

Q2: My cyclization step is resulting in a low yield. What are the common causes?

A2: Low yields in the cyclization step, typically a Bischler-Napieralski or Pictet-Spengler type reaction, can be attributed to several factors. These include inadequate activation of the carbonyl group, decomposition of the starting material or intermediate under harsh acidic conditions, steric hindrance, or the formation of stable, unreactive intermediates. The choice of dehydrating agent and solvent is critical for the success of this step.

Q3: What are the most common side reactions observed during this compound synthesis?

A3: A significant side reaction in the Bischler-Napieralski reaction is the retro-Ritter reaction, which can lead to the formation of styrenes, particularly if the intermediate nitrilium salt is stable.[1] In Pictet-Spengler reactions, the formation of diastereomers is a common issue if a chiral center is generated. Additionally, oxidation of the dihydro-β-carboline intermediate to the fully aromatic β-carboline can occur, which may or may not be the desired outcome.[2]

Q4: What purification methods are most effective for this compound and its intermediates?

A4: Purification of this compound and its synthetic intermediates is typically achieved using chromatographic techniques. Silica gel column chromatography is commonly used for crude purification.[3] For high purity, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a powerful tool for separating this compound from closely related impurities.[4][5]

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low yield in amide coupling step (Tryptamine + N-methylanthranilic acid) | Incomplete reaction due to poor activation of the carboxylic acid. | Use a more efficient coupling agent such as DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), or convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. |

| Decomposition of starting materials or product. | Perform the reaction at a lower temperature and under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. | |

| Low yield in Bischler-Napieralski cyclization | Insufficiently strong dehydrating agent. | Use stronger dehydrating agents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or trifluoromethanesulfonic anhydride (Tf₂O).[6] |

| Inappropriate solvent. | Acetonitrile is often an effective solvent. For less reactive substrates, higher boiling point solvents like toluene or xylene can be used.[1][3] | |

| Formation of stable, unreactive intermediates. | The addition of a co-catalyst like InCl₃ with TFA in acetonitrile has been shown to improve yields in similar cyclizations.[3] | |

| Formation of multiple products in Pictet-Spengler reaction | Lack of diastereoselectivity. | Varying the ester group on the tryptophan starting material can control the cis-diastereoselectivity. Conducting the reaction in chloroform with molecular sieves can also enhance selectivity and yield. |

| Reaction conditions are too harsh, leading to byproducts. | Use milder acidic catalysts such as trifluoroacetic acid (TFA) or even operate under catalyst-free conditions with highly reactive imines.[7] | |

| Difficulty in purifying the final product | Presence of closely related impurities. | Employ reverse-phase HPLC for final purification. A gradient elution with a mobile phase of methanol/water or acetonitrile/water is often effective for separating beta-carboline alkaloids.[4][8] |

| Product is unstable on silica gel. | Consider using a different stationary phase for column chromatography, such as alumina, or switch to a different purification technique like preparative TLC or crystallization. |

Data Presentation: Optimizing the Cyclization Step

The yield of the key cyclization step is highly dependent on the reaction conditions. Below are tables summarizing yield data from studies on similar beta-carboline syntheses, which can guide the optimization of this compound synthesis.

Table 1: Optimization of Bischler-Napieralski Reaction Conditions for Tetrahydro-β-carboline Synthesis [3]

| Entry | Solvent | Catalyst (mol%) | Time (h) | Yield (%) |

| 1 | Dichloromethane | InCl₃ (10) | 24 | 70 (Intermediate) |

| 2 | Dichloromethane | InCl₃ (10) / TFA (10) | 24 | 75 (Intermediate) |

| 3 | Acetonitrile | InCl₃ (2) / TFA (10) | 4 | 80 |

| 4 | Acetonitrile | InCl₃ (2) / TFA (15) | 4 | 85 |

| 5 | Acetonitrile | InCl₃ (2) / TFA (20) | 4 | 85 |

| 6 | Acetonitrile | TFA (10) | 24 | No reaction |

Data adapted from a study on a one-pot synthesis of 1-substituted tetrahydro-β-carbolines.[3]

Table 2: Effect of Catalyst on Pictet-Spengler Reaction of Tryptamine with Benzaldehyde

| Entry | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 1 | Trifluoroacetic Acid (TFA) | Toluene | Reflux | High | [7] |

| 2 | Glacial Acetic Acid | Toluene | Reflux | 91 | [9] |

| 3 | Ytterbium(III) triflate (1 mol%) | Dichloromethane | Room Temp | Excellent | [10] |

| 4 | Gold(I) Complex / AgNTf₂ | Dichloromethane | Room Temp | 97 | [10] |

This table compiles data from various sources to illustrate the impact of different catalysts.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(methylamino)benzamide (Amide Intermediate)

-

To a solution of tryptamine (1.0 eq) in dry dichloromethane (DCM) under an inert atmosphere, add triethylamine (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve N-methylisatoic anhydride (1.1 eq) in dry DCM.

-

Add the N-methylisatoic anhydride solution dropwise to the tryptamine solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide intermediate.

Protocol 2: Bischler-Napieralski Cyclization to form Dihydro-β-carboline Intermediate

-

Dissolve the amide intermediate (1.0 eq) in dry acetonitrile.

-

Add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) dropwise at 0 °C under an inert atmosphere.

-